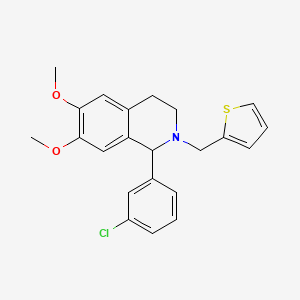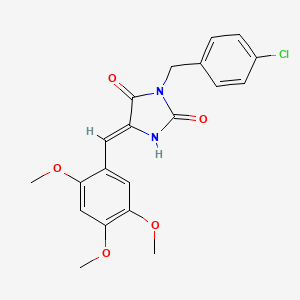
3-(4-chlorobenzyl)-5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBTM-IBO and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
CBTM-IBO has been studied extensively due to its potential applications in various fields. One of the most promising applications of CBTM-IBO is in the field of cancer research. Studies have shown that CBTM-IBO has cytotoxic effects on cancer cells and can induce apoptosis. CBTM-IBO has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that CBTM-IBO has neuroprotective effects and can inhibit acetylcholinesterase activity.
Wirkmechanismus
The mechanism of action of CBTM-IBO is not fully understood. However, studies have shown that CBTM-IBO can interact with DNA and RNA and inhibit their synthesis. CBTM-IBO has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
CBTM-IBO has been shown to have various biochemical and physiological effects. Studies have shown that CBTM-IBO can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CBTM-IBO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. CBTM-IBO has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CBTM-IBO in lab experiments is its cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using CBTM-IBO in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions related to CBTM-IBO. One of the future directions is to develop new synthesis methods that can improve the yield and purity of CBTM-IBO. Another future direction is to study the pharmacokinetics and pharmacodynamics of CBTM-IBO in vivo. This will help to determine the optimal dosage and administration route for CBTM-IBO. Another future direction is to study the potential applications of CBTM-IBO in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, CBTM-IBO is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CBTM-IBO has been synthesized using different methods and has been studied extensively for its potential applications in cancer research and the treatment of Alzheimer's disease. CBTM-IBO has cytotoxic effects on cancer cells and can induce apoptosis. CBTM-IBO has also been shown to have antifungal and antibacterial properties. However, CBTM-IBO has limitations in terms of its solubility in water, which makes it difficult to administer in vivo. There are several future directions related to CBTM-IBO, including the development of new synthesis methods and the study of its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
CBTM-IBO can be synthesized using different methods. One of the most common methods involves the reaction between 4-chlorobenzylamine and 2,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to obtain CBTM-IBO. Another method involves the reaction between 4-chlorobenzylamine and 2,4,5-trimethoxybenzaldehyde in the presence of sodium methoxide followed by treatment with hydrazine hydrate.
Eigenschaften
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-16-10-18(28-3)17(27-2)9-13(16)8-15-19(24)23(20(25)22-15)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,25)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYYPIBXDMRKAB-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-chlorobenzyl)-5-(2,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)
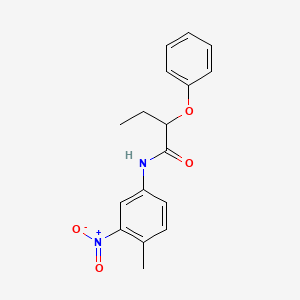
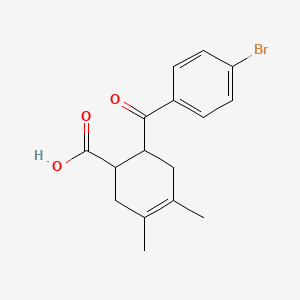
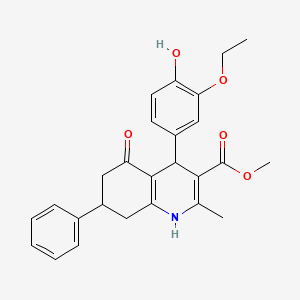
![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)

![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)
